molecular formula C13H21N3O2S B3002481 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine CAS No. 730976-69-9

2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine

Cat. No. B3002481
CAS RN: 730976-69-9
M. Wt: 283.39
InChI Key: YUQIXTAEBMVENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine” is an organic compound containing a phenylamine (aniline) group, a dimethylamino group, and a piperidylsulfonyl group. Phenylamine is a primary amine that is often used in the production of dyes, drugs, and polymers . The dimethylamino group is a common functional group in organic chemistry, known for its basicity and nucleophilicity. The piperidylsulfonyl group is less common, but sulfonamides (compounds containing a sulfonyl group attached to an amine) are known for their use in some types of drugs.


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenylamine as the central structure, with the dimethylamino and piperidylsulfonyl groups attached at the 2nd and 5th positions, respectively. The exact structure and conformation would depend on the specific conditions and the presence of any chiral centers .


Chemical Reactions Analysis

As an amine, phenylamine can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and acylation . The dimethylamino group could also participate in similar reactions. The piperidylsulfonyl group might be less reactive, but could potentially participate in reactions involving the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it showed biological activity, it could be further developed as a drug . Alternatively, if it had unique physical or chemical properties, it could be used in materials science or other areas of chemistry .

properties

IUPAC Name

1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIXTAEBMVENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.